molecular formula C20H13F3N6S B287208 6-(5-methyl-1-phenyl-1H-pyrazol-4-yl)-3-[4-(trifluoromethyl)phenyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

6-(5-methyl-1-phenyl-1H-pyrazol-4-yl)-3-[4-(trifluoromethyl)phenyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

Cat. No. B287208
M. Wt: 426.4 g/mol
InChI Key: BPGOUOIQOIEPJT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-(5-methyl-1-phenyl-1H-pyrazol-4-yl)-3-[4-(trifluoromethyl)phenyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole, commonly known as MPTT, is a novel compound that has gained significant attention in the scientific community due to its potential therapeutic applications. MPTT belongs to the class of triazolo-thiadiazole derivatives and has been shown to exhibit promising biological activities.

Mechanism of Action

The mechanism of action of MPTT is not fully understood. However, several studies have suggested that MPTT exerts its biological activities by modulating various signaling pathways, including the MAPK/ERK and PI3K/Akt pathways. MPTT has also been shown to induce apoptosis in cancer cells by activating the caspase pathway.
Biochemical and Physiological Effects:
MPTT has been shown to exhibit several biochemical and physiological effects. It has been reported to inhibit the growth of cancer cells by inducing apoptosis and cell cycle arrest. MPTT has also been shown to exhibit anti-inflammatory activity by inhibiting the production of inflammatory cytokines. Additionally, MPTT has been reported to exhibit antimicrobial activity against various bacterial strains.

Advantages and Limitations for Lab Experiments

MPTT has several advantages for lab experiments. It is a novel compound that has not been extensively studied, which presents an opportunity for new discoveries. MPTT is also relatively easy to synthesize, which makes it readily available for research purposes. However, the limitations of MPTT include its limited solubility in water, which can make it challenging to administer in vivo.

Future Directions

There are several future directions for the research and development of MPTT. One potential direction is the further investigation of its anticancer activity and its potential use as a chemotherapeutic agent. Another direction is the study of its anti-inflammatory and antimicrobial activities, which could lead to the development of new drugs for the treatment of infectious and inflammatory diseases. Additionally, the development of new synthetic methods for MPTT could lead to the discovery of new derivatives with enhanced biological activity.
In conclusion, MPTT is a novel compound that has gained significant attention in the scientific community due to its potential therapeutic applications. Its synthesis method, mechanism of action, and biological activities have been extensively studied, and it has been shown to exhibit promising anticancer, anti-inflammatory, and antimicrobial activities. Further research is needed to fully understand its potential therapeutic applications and to develop new derivatives with enhanced biological activity.

Synthesis Methods

The synthesis of MPTT involves a multi-step process that includes the reaction of 5-methyl-1-phenyl-1H-pyrazol-4-amine with 4-(trifluoromethyl)benzaldehyde to yield the intermediate product. The subsequent reaction of the intermediate product with thiosemicarbazide and triethyl orthoformate leads to the formation of MPTT. The synthesis of MPTT has been reported in several scientific studies.

Scientific Research Applications

MPTT has been extensively studied for its potential therapeutic applications. It has been shown to exhibit anticancer, anti-inflammatory, and antimicrobial activities. Several studies have reported the use of MPTT as a potential drug candidate for the treatment of various diseases, including cancer, Alzheimer's disease, and diabetes.

properties

Product Name

6-(5-methyl-1-phenyl-1H-pyrazol-4-yl)-3-[4-(trifluoromethyl)phenyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

Molecular Formula

C20H13F3N6S

Molecular Weight

426.4 g/mol

IUPAC Name

6-(5-methyl-1-phenylpyrazol-4-yl)-3-[4-(trifluoromethyl)phenyl]-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

InChI

InChI=1S/C20H13F3N6S/c1-12-16(11-24-28(12)15-5-3-2-4-6-15)18-27-29-17(25-26-19(29)30-18)13-7-9-14(10-8-13)20(21,22)23/h2-11H,1H3

InChI Key

BPGOUOIQOIEPJT-UHFFFAOYSA-N

SMILES

CC1=C(C=NN1C2=CC=CC=C2)C3=NN4C(=NN=C4S3)C5=CC=C(C=C5)C(F)(F)F

Canonical SMILES

CC1=C(C=NN1C2=CC=CC=C2)C3=NN4C(=NN=C4S3)C5=CC=C(C=C5)C(F)(F)F

Origin of Product

United States

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